Macrotetrolide alpha

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

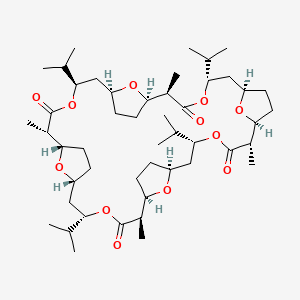

Macrotetrolide alpha, also known as this compound, is a useful research compound. Its molecular formula is C48H80O12 and its molecular weight is 849.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Agricultural Applications

Antimicrobial and Antifungal Activity

Macrotetrolide alpha has demonstrated significant antimicrobial properties, particularly against phytopathogens. Studies have shown that it effectively inhibits the growth of various fungi and bacteria that affect crops. For instance, it has been reported to impair motility and cause lysis of zoospores in the grapevine downy mildew pathogen Plasmopara viticola at concentrations as low as 10 μg/ml .

Table 1: Efficacy of this compound Against Phytopathogens

| Pathogen | Concentration (μg/ml) | Effect |

|---|---|---|

| Plasmopara viticola | 10 | Impaired motility and lysis |

| Aphanomyces cochlioides | 20 | Inhibited growth |

| Botrytis cinerea | 15 | Reduced spore viability |

Insecticidal and Acaricidal Properties

In addition to its antifungal capabilities, this compound has been shown to exhibit insecticidal and acaricidal effects. This makes it a promising candidate for developing eco-friendly agrochemicals that can control pest populations without harming beneficial organisms .

Medical Applications

Antifungal Activity

this compound has shown potent antifungal activity against clinically relevant fungi, including Candida albicans and Cryptococcus spp. Research indicates that it possesses fungistatic properties, inhibiting fungal growth effectively in vitro and in animal models . Notably, it has been found to have broader activity than previously recognized against fluconazole-resistant strains of C. albicans, although some isolates exhibited resistance .

Case Study: Use in Biofilm Infections

In a study examining biofilm infections caused by C. albicans, this compound was tested for its effectiveness in disrupting established biofilms. The results indicated a significant reduction in biofilm biomass and viability when treated with this compound compared to controls .

Environmental Impact

The environmental impact of this compound is minimal compared to traditional chemical pesticides. Its use in agriculture has been associated with improved soil health and reduced chemical runoff into water systems. Studies suggest that the biological quality of soil remains largely unaffected when macrotetrolides are applied appropriately .

Propriétés

Formule moléculaire |

C48H80O12 |

|---|---|

Poids moléculaire |

849.1 g/mol |

Nom IUPAC |

(1S,2S,5R,7S,10R,11R,14S,16R,19S,20S,23R,25S,28R,29R,32S,34R)-2,11,20,29-tetramethyl-5,14,23,32-tetra(propan-2-yl)-4,13,22,31,37,38,39,40-octaoxapentacyclo[32.2.1.17,10.116,19.125,28]tetracontane-3,12,21,30-tetrone |

InChI |

InChI=1S/C48H80O12/c1-25(2)41-21-33-13-17-38(53-33)30(10)46(50)58-43(27(5)6)23-35-15-19-40(55-35)32(12)48(52)60-44(28(7)8)24-36-16-20-39(56-36)31(11)47(51)59-42(26(3)4)22-34-14-18-37(54-34)29(9)45(49)57-41/h25-44H,13-24H2,1-12H3/t29-,30+,31+,32-,33-,34+,35+,36-,37-,38+,39+,40-,41+,42-,43-,44+ |

Clé InChI |

LBBOJOXJXKHZOM-DLBQVCLGSA-N |

SMILES isomérique |

C[C@@H]1[C@H]2CC[C@H](O2)C[C@@H](OC(=O)[C@H]([C@@H]3CC[C@@H](O3)C[C@H](OC(=O)[C@@H]([C@H]4CC[C@H](O4)C[C@@H](OC(=O)[C@H]([C@@H]5CC[C@@H](O5)C[C@H](OC1=O)C(C)C)C)C(C)C)C)C(C)C)C)C(C)C |

SMILES canonique |

CC1C2CCC(O2)CC(OC(=O)C(C3CCC(O3)CC(OC(=O)C(C4CCC(O4)CC(OC(=O)C(C5CCC(O5)CC(OC1=O)C(C)C)C)C(C)C)C)C(C)C)C)C(C)C |

Synonymes |

macrotetrolide alpha |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.